molecular formula C63H113N11O12 B14149536 Isocyclosporin D CAS No. 63775-93-9

Isocyclosporin D

Cat. No.: B14149536
CAS No.: 63775-93-9
M. Wt: 1216.6 g/mol
InChI Key: HESBXZCEGYUSID-NVQSTNCTSA-N
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Description

Isocyclosporin D is a derivative of cyclosporin, a cyclic peptide known for its immunosuppressive properties. Cyclosporins are produced as secondary metabolites by certain fungi, such as Tolypocladium inflatum. This compound, like its parent compound, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isocyclosporin D involves the isomerization of cyclosporin A. This process is typically acid-catalyzed and can be influenced by the choice of solvent. For instance, the rate of isomerization is enhanced in solvents with higher dielectric constants. Methanesulfonic acid is commonly used as a catalyst in this reaction .

Industrial Production Methods

Industrial production of this compound follows similar principles to its laboratory synthesis but on a larger scale. The process involves the controlled isomerization of cyclosporin A under optimized conditions to ensure high yield and purity. The choice of solvent and catalyst, as well as reaction temperature and time, are critical parameters in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Isocyclosporin D undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as ketones or aldehydes, within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its therapeutic properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols from ketones or aldehydes .

Scientific Research Applications

Isocyclosporin D has a wide range of scientific research applications, including:

Mechanism of Action

Isocyclosporin D exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. By binding to cyclophilin, this compound forms a complex that inhibits calcineurin, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This inhibition leads to reduced transcription of interleukin-2 and other cytokines, ultimately suppressing the immune response .

Comparison with Similar Compounds

Isocyclosporin D is compared with other cyclosporin derivatives, such as cyclosporin A and cyclosporin C. While all these compounds share a similar cyclic peptide structure, this compound is unique due to its specific isomerization, which can result in different biological activities and therapeutic potentials. Other similar compounds include:

This compound stands out due to its unique isomerization, which can lead to different interactions with biological targets and potentially novel therapeutic applications.

Properties

CAS No.

63775-93-9

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

IUPAC Name

6,9,18,24-tetratert-butyl-34-[(E)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-3,21,30-tri(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C63H113N11O12/c1-30-31-32-37(8)45-43(64-23)51(77)67-41(34(2)3)55(81)69(24)33-40(75)70(25)46(60(11,12)13)53(79)68-42(35(4)5)56(82)72(27)47(61(14,15)16)52(78)65-38(9)50(76)66-39(10)54(80)73(28)49(63(20,21)22)58(84)74(29)48(62(17,18)19)57(83)71(26)44(36(6)7)59(85)86-45/h30-31,34-39,41-49,64H,32-33H2,1-29H3,(H,65,78)(H,66,76)(H,67,77)(H,68,79)/b31-30+

InChI Key

HESBXZCEGYUSID-NVQSTNCTSA-N

Isomeric SMILES

C/C=C/CC(C)C1C(C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)O1)C(C)C)C)C(C)(C)C)C)C(C)(C)C)C)C)C)C(C)(C)C)C)C(C)C)C(C)(C)C)C)C)C(C)C)NC

Canonical SMILES

CC=CCC(C)C1C(C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)O1)C(C)C)C)C(C)(C)C)C)C(C)(C)C)C)C)C)C(C)(C)C)C)C(C)C)C(C)(C)C)C)C)C(C)C)NC

Origin of Product

United States

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